Fmoc-D-Orn(Ivdde)-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

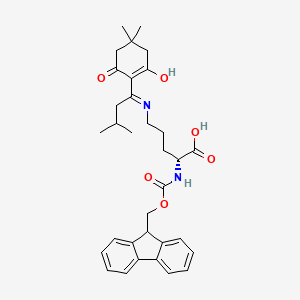

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3-methylbutylidene]amino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H40N2O6/c1-20(2)16-27(30-28(36)17-33(3,4)18-29(30)37)34-15-9-14-26(31(38)39)35-32(40)41-19-25-23-12-7-5-10-21(23)22-11-6-8-13-24(22)25/h5-8,10-13,20,25-26,36H,9,14-19H2,1-4H3,(H,35,40)(H,38,39)/t26-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEZWSEOHAQFMBS-AREMUKBSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=NCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C4=C(CC(CC4=O)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CC(=NCCC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C4=C(CC(CC4=O)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H40N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

560.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization in Amino Acid Derivatization and Protecting Group Strategies

The synthesis of peptides, polymers of amino acids, requires a methodical approach to ensure that the amino acids link together in the correct sequence. This is achieved through protecting group strategies, a cornerstone of solid-phase peptide synthesis (SPPS). peptide.com Protecting groups are temporary chemical modifications that mask reactive functional groups on an amino acid, preventing them from participating in unwanted side reactions. biosynth.com

The most prevalent strategy in modern peptide synthesis is Fmoc-based chemistry. americanpeptidesociety.orgbachem.com In this approach, the α-amino group (the site of peptide bond formation) of an amino acid is protected by the fluorenylmethyloxycarbonyl (Fmoc) group. americanpeptidesociety.org This group is base-labile, meaning it can be selectively removed under mild basic conditions, typically with a solution of piperidine (B6355638), to allow the next amino acid in the sequence to be coupled. americanpeptidesociety.orgrsc.org The side chains of amino acids, which may contain their own reactive groups, are protected by acid-labile groups. peptide.com Fmoc-D-Orn(Ivdde)-OH is a prime example of such a derivatized amino acid, designed specifically for use in Fmoc-based SPPS. advancedchemtech.com

Significance of D Ornithine Derivatives in Peptide and Chemical Synthesis

Ornithine is a non-proteinogenic amino acid, meaning it is not one of the 20 standard amino acids encoded by the genetic code for protein synthesis. wikipedia.org However, its derivatives are of great interest in medicinal chemistry and peptide science. chemimpex.comchemimpex.comresearchgate.net The side chain of ornithine contains a primary amine, which provides a valuable site for chemical modification. This allows for the creation of branched or cyclic peptides, the attachment of labels like fluorescent dyes, or the conjugation of other molecules to enhance therapeutic properties. chempep.comchemicalbook.in

The "D" in Fmoc-D-Orn(Ivdde)-OH signifies that it is the D-stereoisomer of ornithine. While most naturally occurring amino acids are in the L-form, the incorporation of D-amino acids into synthetic peptides can have significant advantages. nih.gov Peptides containing D-amino acids often exhibit increased resistance to enzymatic degradation by proteases in the body, leading to longer half-lives and improved potential as therapeutic agents. nih.gov The use of D-ornithine derivatives, therefore, allows for the synthesis of more robust and durable peptide-based drugs and research tools. lookchem.comlookchem.com

Overview of Orthogonal Protecting Groups in Complex Molecular Synthesis

Strategies for D-Ornithine Side-Chain Protection with the Ivdde Moiety

The introduction of the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (Ivdde) protecting group onto the delta-amino group of D-ornithine is a critical step. The Ivdde group is favored over the related Dde group due to its increased stability and reduced tendency for migration. cenmed.compeptide.comiris-biotech.de

The most common method for introducing the Ivdde group is through a direct acylation reaction. This typically involves reacting D-ornithine with an Ivdde-containing reagent. While specific protocols for this compound are not extensively detailed in publicly available literature, analogous syntheses with similar amino acids, such as lysine (B10760008), provide insight into the likely reaction conditions. For instance, the synthesis of Boc-L-Lys(ivdde)-OH involves dissolving Boc-Lys-OH in a suitable solvent like ethanol (B145695), followed by the addition of the Ivdde reagent and a base such as triethylamine (B128534). The mixture is then heated to reflux. A similar approach would be expected for the direct acylation of D-ornithine.

Optimizing reaction parameters is crucial for maximizing the yield and purity of the desired product. Key parameters that influence the outcome of the side-chain protection include:

Solvent Selection: The choice of solvent is critical for solubilizing the reactants and minimizing side reactions. For similar reactions, ethanol has been shown to be effective.

Stoichiometry: The molar ratio of the Ivdde reagent to D-ornithine must be carefully controlled to ensure complete protection of the side-chain amino group without leading to undesired byproducts.

Temperature: The reaction temperature affects the rate of the reaction. Reflux conditions are often employed to reduce reaction times.

Base: A non-nucleophilic base, such as triethylamine or diisopropylethylamine (DIPEA), is used to facilitate the reaction.

| Parameter | Condition | Rationale |

| Solvent | Ethanol, DMF | Solubilizes reactants, minimizes side reactions. |

| Reagent Ratio | Slight excess of Ivdde reagent | Ensures complete side-chain protection. |

| Temperature | Reflux | Accelerates the reaction rate. |

| Base | Triethylamine (TEA) or DIPEA | Facilitates the acylation reaction. |

Direct Acylation and Related Synthetic Approaches

N-alpha-Fmoc Protection Protocols and Regioselectivity

Once the side-chain of D-ornithine is protected with the Ivdde group, the alpha-amino group is protected with the 9-fluorenylmethyloxycarbonyl (Fmoc) group. This is a standard procedure in solid-phase peptide synthesis (SPPS). cem.comgoogle.com The reaction is typically carried out by treating the N-δ-(Ivdde)-D-ornithine with Fmoc-Cl or Fmoc-OSu in the presence of a mild base, such as sodium bicarbonate, in a solvent mixture like water and dioxane.

The regioselectivity of this step is paramount. The pre-protection of the delta-amino group ensures that the Fmoc group is selectively introduced onto the alpha-amino group. This orthogonality is the cornerstone of its utility in peptide synthesis, allowing for the sequential deprotection and modification of the different amino groups.

Purification and Isolation Techniques for Research Grade Material

After the synthesis is complete, this compound must be purified to achieve the high purity required for research applications. Common purification techniques include:

Recrystallization: This technique is often used to purify solid compounds.

Chromatography: High-performance liquid chromatography (HPLC) is a powerful tool for purifying and analyzing the purity of the final product. cenmed.comcem.com Thin-layer chromatography (TLC) is also used to monitor the progress of the reaction and assess purity. cenmed.comsigmaaldrich.com

The purity of the final product is typically assessed by HPLC, with research-grade material generally having a purity of ≥98%. cenmed.comsigmaaldrich.comiris-biotech.de The identity of the compound is confirmed by techniques such as infrared (IR) spectroscopy and mass spectrometry. sigmaaldrich.com

Integration as a Key Building Block in Fmoc-SPPS

This compound is seamlessly integrated into standard Fmoc-based solid-phase peptide synthesis protocols. In this methodology, the peptide is assembled sequentially on an insoluble resin support. peptide.com The Nα-Fmoc group serves as a temporary protecting group for the alpha-amine of the ornithine. chempep.com This group is cleaved at each step of the synthesis using a mild base, typically a solution of 20% piperidine in a solvent like N,N-dimethylformamide (DMF), to allow for the coupling of the next amino acid in the sequence. sigmaaldrich-jp.com

The key to the utility of this compound lies in the Ivdde group protecting the side-chain (δ-amino) of the D-ornithine residue. The Ivdde group is stable under the basic conditions required for Fmoc group removal, ensuring the ornithine side chain remains protected during the entire peptide backbone assembly. cem.comadvancedchemtech.com This stability prevents unwanted side reactions and allows the peptide chain to be elongated without compromising the specific site for future modification. The Ivdde group is known to be more robust and less prone to migration than the related Dde group, especially during the synthesis of long peptide sequences. peptide.comiris-biotech.de

Applications in On-Resin Chemical Modifications and Bioconjugation Approaches

The ability to selectively deprotect the ornithine side chain while the peptide remains attached to the solid support opens a vast array of possibilities for on-resin chemical modifications. iris-biotech.de Once the Ivdde group is removed, the exposed primary amine of the D-ornithine side chain becomes a nucleophilic handle for a variety of chemical reactions.

Common applications include:

Synthesis of Branched Peptides : A second peptide chain can be synthesized directly onto the deprotected ornithine side chain, creating well-defined branched or dendritic peptide structures. chempep.comcem.comkohan.com.tw

Peptide Cyclization : The ornithine side chain can be used as an anchor point for on-resin head-to-side-chain or side-chain-to-side-chain cyclization, a common strategy for constraining peptide conformation and improving biological activity.

Bioconjugation : Functional moieties can be coupled to the ornithine side chain. This includes the attachment of fluorescent labels or quenchers for creating molecular probes, the addition of polyethylene (B3416737) glycol (PEG) chains (PEGylation) to improve pharmacokinetic properties, or the conjugation of targeting ligands. iris-biotech.de

Lipidation : Fatty acids can be acylated onto the ornithine side chain to produce lipopeptides, which can enhance membrane interaction and biological activity. researchgate.net

Incorporation of Unnatural Moieties : A wide range of chemical entities can be attached, such as in the synthesis of peptide inhibitors where a specific chemical warhead or linker, like 2-cyanoisonicotinic acid, is coupled to the ornithine side chain. nih.gov

Advanced Strategies for Incorporating Modified Ornithine Residues into Peptide Sequences

The use of this compound enables highly sophisticated synthetic strategies that require precise control over multiple reactive sites. Researchers have employed this building block to construct complex molecular architectures that would be difficult to achieve with other methods.

One advanced application is in the generation of bicyclic peptides. chemrxiv.org In these strategies, Fmoc-Orn(Ivdde)-OH is incorporated into the peptide sequence. chemrxiv.org After assembling the full linear peptide, the Ivdde group is selectively removed on-resin, and the exposed amine is reacted with a linker molecule. chemrxiv.org This linker can then react with another functional group elsewhere in the peptide to form the second cyclic structure, demonstrating the compound's utility in programmable, multi-step syntheses. chemrxiv.org

Another example is the synthesis of complex lipopeptidotriazoles, where multiple orthogonal protecting groups (such as Fmoc, tBu, All, pNZ, and Ivdde) are used in concert. researchgate.net In one reported strategy, a cyclic peptide was synthesized containing both a Lys(ivDde) and a Lys(pNZ) residue. researchgate.net The pNZ group was removed, and the side chain was acylated with a fatty acid. Subsequently, the Ivdde group was removed, and the newly freed amine was modified with propiolic acid to allow for a click chemistry reaction. researchgate.net The use of this compound would allow for similar elaborate, sequential on-resin modifications, highlighting its role as a key component in the synthetic toolbox for creating highly functionalized and structurally complex peptides.

Applications in Advanced Peptide and Chemical Biology Research

Design and Synthesis of Branched and Multi-Cyclic Peptides

The synthesis of peptides with non-linear topologies, such as branched and multi-cyclic structures, often requires an orthogonal protection strategy to create specific points for chain elongation or cyclization. Fmoc-D-Orn(Ivdde)-OH is an ideal reagent for this purpose. advancedchemtech.comchempep.com

In the synthesis of branched peptides, a D-ornithine residue can be incorporated into the main peptide chain using This compound . After the primary sequence is assembled, the Ivdde group on the ornithine side chain can be selectively removed on-resin. sigmaaldrich-jp.com The newly liberated δ-amino group then serves as an attachment point for the synthesis of a second, distinct peptide chain, resulting in a branched structure. This approach has been widely demonstrated using the analogous Fmoc-Lys(ivDde)-OH for creating unsymmetrically branched peptides, for example, in the rapid microwave-enhanced synthesis of chimeric antimicrobial peptides. chempep.com

The generation of multi-cyclic peptides also heavily relies on such orthogonally protected amino acids. Researchers have explicitly used Fmoc-Orn(ivDde)-OH to create bicyclic peptides. chemrxiv.org In one strategy, after linear assembly of the peptide on a solid support, the Ivdde group is removed with hydrazine (B178648). nih.gov This allows the exposed ornithine side-chain amine to be selectively modified, for instance, by coupling with a cyclization linker which can then react with another part of the peptide, such as an N-terminal cysteine, to form a constrained macrocycle. nih.gov A study successfully synthesized bicyclic peptides by incorporating Fmoc-Orn(ivDde)-OH , deprotecting the side chain on the solid support, and reacting it with 4-fluoro-2,6-dicyanopyridine (4F-DCP) to facilitate a biocompatible cyclization process. chemrxiv.org This method highlights the compound's direct applicability in creating complex, multi-ring systems.

| Feature | Description | Source(s) |

| Protecting Group | Ivdde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl) | chempep.com |

| Orthogonality | Stable to standard Fmoc deprotection (piperidine) and acidolysis (TFA). | sigmaaldrich-jp.com |

| Deprotection Condition | Mildly cleaved by 2-5% hydrazine (N₂H₄) in DMF. | sigmaaldrich-jp.comrsc.org |

| Primary Application | On-resin selective deprotection of the δ-amino group of D-ornithine. | sigmaaldrich-jp.com |

| Resulting Structures | Branched Peptides, Monocyclic Peptides, Bicyclic Peptides. | chempep.comchemrxiv.orgnih.gov |

Utilization in Scaffold Engineering for Non-Peptidal Constructs

The ability to introduce specific functional handles onto a peptide backbone makes This compound a valuable tool for scaffold engineering. Peptide scaffolds are used to present bioactive epitopes or functional groups in a defined three-dimensional arrangement.

A prominent example is the use of cyclotides, which are exceptionally stable mini-proteins, as scaffolds for drug design. In a "plug and play" approach, a pre-formed cyclotide scaffold can be modified by grafting a separate, bioactive peptide onto it. The synthesis of the peptide to be grafted, such as a derivative of dynorphin (B1627789) A or octreotide, has been shown to incorporate ivDde-protected amino acids like lysine (B10760008). rsc.org This prevents unwanted side reactions during the ligation of the epitope to the scaffold. rsc.org The same principle applies to This compound for incorporating ornithine into the graft sequence, enabling its conjugation to a molecular framework.

Furthermore, ivDde-protected amino acids are used in the construction of self-assembling materials. For instance, peptide nanofiber precursors have been designed where selective deprotection of an ivDde-lysine allows for structural modification, leading to materials that can transform into hydrogel networks upon enzymatic action. acs.org The use of This compound would allow for the precise placement of D-ornithine within such self-assembling sequences, tailoring the scaffold's properties for applications in tissue engineering or smart drug delivery systems.

Development of Peptidomimetics and Conformationally Constrained Peptide Architectures

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved properties, such as enhanced stability or bioavailability. This compound is an instrumental building block in the preparation of these molecules. lookchem.com The introduction of a D-amino acid itself is a common strategy to increase resistance to proteolytic degradation. The true utility, however, lies in using the ornithine side chain as a point for creating non-natural structural features.

One of the most effective ways to create potent peptidomimetics is through conformational constraint, often achieved by macrocyclization. The synthesis of constrained cyclic peptides as inhibitors of the Zika virus protease provides a clear example. nih.gov In this research, commercially available Fmoc-Orn(ivDde)-OH was used as a key component. nih.gov The linear peptide was assembled, and the ornithine side chain was selectively deprotected by removing the Ivdde group. This amine was then coupled to 2-cyanoisonicotinic acid (CINA) on the solid support, which later reacted with an N-terminal cysteine to form a stable, conformationally restricted macrocycle. nih.gov This strategy demonstrates how This compound facilitates the creation of cyclic peptidomimetics with defined shapes.

Similarly, the compound is applicable in the synthesis of other constrained architectures like diketopiperazine-based peptidomimetics, where the orthogonal handle is essential for building complex, functional macromolecules.

Incorporation into Molecular Probes and Research Tools for in vitro studies

The selective deprotection of the Ivdde group makes This compound highly suitable for synthesizing molecular probes and other research tools for in vitro analysis. The exposed δ-amino group of the ornithine residue serves as a specific conjugation site for reporter molecules like fluorophores, quenchers, or affinity tags.

This strategy allows for the precise placement of a label within a peptide sequence. For example, a research group synthesized fluorescently labeled branched peptides for screening assays by using Fmoc-Lys(ivDde)-OH as the branching unit. rsc.org After synthesizing one branch, the ivDde group was removed, and the second branch was built. Finally, a fluorophore (fluorescein-5-isothiocyanate) was coupled to the N-terminus of one of the branches. rsc.org By using This compound , a label could instead be attached specifically to the ornithine side chain mid-sequence, creating a site-specifically labeled probe.

This capability is crucial for developing tools like:

FRET (Förster Resonance Energy Transfer) probes: A donor fluorophore and an acceptor (quencher or another fluorophore) can be attached to two different side chains, one of which could be ornithine, to study peptide conformation or enzyme activity.

Protease-sensitive probes: A fluorophore can be attached to the ornithine side chain, and this probe can be incorporated into a self-assembling structure, like a nanofiber. acs.org The release of the fluorescent fragment upon cleavage by a specific protease can be monitored, providing a tool for detecting enzyme activity in vitro. acs.org

Affinity-labeled peptides: A biotin (B1667282) tag or other affinity handle can be conjugated to the ornithine side chain to facilitate pull-down assays or for immobilization on sensor surfaces.

| Probe Type | Synthetic Strategy Enabled by this compound | Potential in vitro Application |

| Site-Specifically Labeled Fluorescent Peptides | Selective removal of Ivdde group on-resin, followed by conjugation of a fluorophore (e.g., FITC, TAMRA) to the δ-amino group. | Binding assays, Cellular imaging (localization studies), Enzyme activity assays. |

| FRET Probes | Incorporation of This compound and another orthogonally protected amino acid (e.g., Fmoc-Lys(Mtt)-OH) to attach a donor/acceptor pair at specific sites. | Studying peptide folding, monitoring conformational changes upon binding, protease activity assays. |

| Biotinylated Peptides | On-resin conjugation of biotin to the deprotected ornithine side chain. | Affinity purification, Immobilization on streptavidin-coated surfaces for binding studies (e.g., SPR). |

| Peptide-based Research Tools | Attachment of photo-crosslinkers or other chemical handles to the ornithine side chain. | Identifying binding partners, studying protein-protein interactions. |

Mechanistic and Reaction Pathway Investigations Involving Fmoc D Orn Ivdde Oh

Studies on Ivdde Deprotection Kinetics and Selectivity under Varied Conditions

The selective removal of the ivDde protecting group is a critical step in the synthesis of complex peptides, such as branched or cyclic peptides, where site-specific modification of the ornithine side-chain is required. The kinetics and selectivity of this deprotection reaction are influenced by several factors, including the deprotecting agent, its concentration, reaction time, and the peptide sequence itself.

The standard method for ivDde group removal involves treatment with a solution of hydrazine (B178648) in a suitable solvent, typically N,N-dimethylformamide (DMF). bibliomed.orgpeptide.com The ivDde group is designed to be stable to the basic conditions (e.g., piperidine) used for Fmoc group removal and the acidic conditions used for final cleavage from the resin. bibliomed.orgnih.gov

Influence of Hydrazine Concentration and Reaction Time:

The concentration of hydrazine and the duration of the deprotection reaction are key parameters that need to be optimized for efficient ivDde removal. While a 2% hydrazine solution in DMF is commonly cited as a starting point, studies and practical applications have shown that this may not always be sufficient for complete deprotection. bibliomed.orgpeptide.com In cases of sluggish or incomplete removal, increasing the hydrazine concentration to 4%, 5%, or even 10% has been employed. peptide.combachem.com

An optimization study on the removal of an ivDde group from a lysine (B10760008) side-chain on a solid support provides valuable insights that can be extrapolated to Fmoc-D-Orn(Ivdde)-OH. The study systematically evaluated the effects of hydrazine concentration, reaction time, and the number of deprotection cycles. biotage.com The results indicated that increasing the hydrazine concentration from 2% to 4% significantly improved the extent of deprotection. biotage.com Similarly, increasing the reaction time per cycle from 3 minutes to 5 minutes led to a marginal increase in deprotection efficiency. biotage.com Repeated treatments are also a common strategy to drive the deprotection to completion. biotage.com

Selectivity and Orthogonality:

The ivDde protecting group offers excellent orthogonality with the Fmoc and tert-butyl (tBu) based protecting groups commonly used in SPPS. bibliomed.orgnih.gov It remains stable during the repeated cycles of Fmoc deprotection with piperidine (B6355638) and during the final cleavage from the resin with trifluoroacetic acid (TFA). bibliomed.org This stability is a significant advantage over the related Dde protecting group, which has been reported to be less robust and prone to migration to free amino groups during Fmoc deprotection. bibliomed.org The sterically more demanding nature of the ivDde group contributes to its enhanced stability and reduced migratory tendency. researchgate.net

However, the orthogonality can be compromised under certain conditions. For instance, prolonged or repeated exposure to piperidine during the synthesis of long peptide sequences can lead to some decomposition of the ivDde group. rsc.org

The deprotection of ivDde with hydrazine is highly selective. The cleavage of the ivDde group can be monitored spectrophotometrically by the release of a chromophoric indazole byproduct, which absorbs strongly at around 290 nm. bibliomed.orgscielo.org.mx

Table 1: Conditions for Ivdde Deprotection and Observed Outcomes

| Deprotection Reagent | Typical Concentration | Solvent | Reaction Time | Observed Efficiency and Remarks | Citation |

|---|---|---|---|---|---|

| Hydrazine Monohydrate | 2% | DMF | 3 x 3 min | Standard condition, may be incomplete for some sequences. | peptide.combiotage.com |

| Hydrazine Monohydrate | 4% | DMF | 3 x 3 min | Near complete deprotection observed in optimization studies. | biotage.com |

| Hydrazine Monohydrate | 5% | DMF | Not specified | Used for deprotection in the synthesis of branched peptides. | |

| Hydrazine Monohydrate | up to 10% | DMF | Not specified | Employed in cases of difficult ivDde removal. | peptide.combachem.com |

| Hydroxylamine/Imidazole | Not specified | NMP | Not specified | An alternative deprotection method, though less common for ivDde. | researchgate.net |

Mechanistic Insights into Peptide Coupling Reactions Involving this Derivative

The incorporation of this compound into a growing peptide chain follows the general mechanism of amide bond formation in SPPS. The carboxylic acid of the incoming amino acid is activated, typically using a coupling reagent, to form a reactive species that is susceptible to nucleophilic attack by the free N-terminal amine of the peptide-resin.

The bulky nature of the ivDde protecting group on the ornithine side-chain can, however, introduce steric hindrance, which may affect the kinetics and efficiency of the coupling reaction. researchgate.net This steric hindrance can be particularly pronounced in the synthesis of sterically demanding peptide sequences. researchgate.net

To overcome potential challenges in coupling efficiency, several strategies can be employed:

Double Coupling: Repeating the coupling step with a fresh portion of the activated amino acid and coupling reagents can help to drive the reaction to completion. researchgate.net

Microwave-Assisted Synthesis: The application of microwave energy can enhance the reaction kinetics, leading to more efficient coupling in shorter timeframes, especially for sterically hindered residues. researchgate.net

Choice of Coupling Reagents: The use of highly efficient coupling reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in combination with a base like N,N-diisopropylethylamine (DIPEA), is often recommended for coupling sterically hindered amino acids. researchgate.netamidetech.com

Analysis of Side Reactions and Mitigation Strategies During Peptide Elongation and Deprotection

Several side reactions can potentially occur during the use of this compound in peptide synthesis. Understanding these side reactions is crucial for developing effective mitigation strategies to ensure the synthesis of the target peptide in high purity and yield.

Incomplete Ivdde Deprotection:

One of the most common issues encountered is the incomplete removal of the ivDde group. This can be particularly problematic when the ivDde-protected residue is located near the C-terminus of the peptide or within an aggregated peptide sequence. bibliomed.org The resulting peptide will be a mixture of the desired product and the ivDde-protected impurity, which can be difficult to separate.

Mitigation Strategies:

Optimization of Deprotection Conditions: As discussed in section 5.1, increasing the hydrazine concentration, extending the reaction time, and performing multiple deprotection cycles are effective strategies to enhance the removal of the ivDde group. biotage.com

Monitoring the Reaction: The deprotection reaction can be monitored by HPLC analysis of a small cleavage sample or by spectrophotometric detection of the indazole byproduct to ensure completeness. bibliomed.orgscielo.org.mx

Side-Chain Migration:

Although the ivDde group is significantly more stable to migration than the Dde group, the possibility of migration, particularly in sensitive sequences, cannot be entirely ruled out. kohan.com.tw Migration of the protecting group from the δ-amine to the α-amine can lead to the formation of isomeric impurities.

Mitigation Strategies:

Careful Control of Reaction Conditions: Adhering to optimized and mild reaction conditions throughout the synthesis can minimize the risk of side-chain migration.

Decomposition of the Ivdde Group:

Some studies have reported that the ivDde group can undergo some level of decomposition upon repeated exposure to the piperidine solutions used for Fmoc deprotection, especially in the synthesis of long peptides. rsc.org This can lead to the formation of undesired byproducts.

Mitigation Strategies:

Minimizing Piperidine Exposure: Shortening the duration of the piperidine treatment for Fmoc deprotection, where feasible, can help to reduce the degradation of the ivDde group. rsc.org

Table 2: Common Side Reactions and Mitigation Strategies

| Side Reaction | Cause | Mitigation Strategy | Citation |

|---|---|---|---|

| Incomplete Ivdde Deprotection | Steric hindrance, peptide aggregation, suboptimal deprotection conditions. | Increase hydrazine concentration, extend reaction time, perform multiple deprotection cycles, monitor reaction completeness. | bibliomed.orgbiotage.com |

| Steric Hindrance in Coupling | Bulky nature of the ivDde group. | Use of highly efficient coupling reagents (e.g., HATU), double coupling, microwave-assisted synthesis. | researchgate.netresearchgate.net |

| Ivdde Group Decomposition | Repeated exposure to piperidine during Fmoc deprotection. | Shorten piperidine treatment times, consider alternative Fmoc deprotection reagents. | rsc.org |

| Side-Chain Migration | Instability of the protecting group under certain conditions. | Ivdde is more stable than Dde; use of optimized and mild reaction conditions. | kohan.com.tw |

Analytical and Spectroscopic Characterization Techniques in Research Context

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for the structural elucidation of Fmoc-D-Orn(Ivdde)-OH and its reaction intermediates and products. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments provide detailed information about the molecular framework.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound exhibits characteristic signals that confirm the presence of all its constituent parts. Key resonances include those from the aromatic protons of the Fmoc group, typically observed in the range of 7.2 to 7.8 ppm. The protons of the D-ornithine backbone and side chain appear at distinct chemical shifts, while the ivDde protecting group is identified by its unique signals, such as those from the gem-dimethyl groups and the vinyl proton. rsc.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by providing a count of all unique carbon atoms in the molecule. rsc.org The carbonyl carbons of the Fmoc, ivDde, and carboxylic acid groups resonate at characteristic downfield shifts. The aromatic carbons of the Fmoc group and the aliphatic carbons of the ornithine and ivDde moieties can be unambiguously assigned, further confirming the compound's structure. nih.gov

2D NMR Techniques: For more complex structures, such as peptides synthesized using this compound, 2D NMR experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable. mdpi.com

COSY spectra reveal proton-proton coupling networks, helping to trace the connectivity within the ornithine side chain and the Fmoc group.

HSQC spectra correlate directly bonded protons and carbons, allowing for the definitive assignment of both ¹H and ¹³C signals. nih.govmdpi.com

HMBC spectra show correlations between protons and carbons separated by two or three bonds, which is crucial for establishing the connectivity between the different functional groups, for instance, confirming the attachment of the ivDde group to the δ-amino group of ornithine.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Fmoc (Aromatic) | 7.2 - 7.8 | 120 - 145 |

| Fmoc (CH, CH₂) | 4.2 - 4.5 | 47 - 67 |

| D-Ornithine (α-CH) | ~4.3 | ~54 |

| D-Ornithine (Side Chain CH₂) | 1.5 - 3.2 | 25 - 40 |

| ivDde (Vinyl CH) | ~5.3 | ~100 |

| ivDde (Dimethyl) | ~1.0 | ~28 |

| Carbonyls (Fmoc, ivDde, COOH) | - | 156 - 175 |

Note: Specific chemical shifts can vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS) Techniques for Confirmation of Synthetic Transformations and Purity

Mass spectrometry is a powerful tool for confirming the molecular weight of this compound and for monitoring its transformations during peptide synthesis.

Electrospray Ionization (ESI-MS): ESI-MS is a soft ionization technique widely used to determine the molecular mass of protected amino acids and peptides. For this compound, ESI-MS analysis would show a molecular ion peak corresponding to its calculated mass (560.68 g/mol ), often as the protonated molecule [M+H]⁺ or other adducts. royalsocietypublishing.orgrsc.org This technique is instrumental in confirming the successful synthesis of the target compound and in identifying the products of subsequent reactions, such as deprotection or coupling steps. nih.gov

Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF) MS: MALDI-TOF is another valuable technique, particularly for the analysis of larger peptides and proteins synthesized using this compound. ambeed.com It provides rapid and accurate molecular weight determination, which is essential for verifying the integrity of the final peptide product.

Table 2: Expected Mass Spectrometry Data for this compound

| Compound | Molecular Formula | Calculated Molecular Weight ( g/mol ) | Expected ESI-MS Ion (m/z) |

| This compound | C₃₃H₄₀N₂O₆ | 560.68 | 561.69 [M+H]⁺, 583.67 [M+Na]⁺ |

Chromatographic Methods for Purity Assessment and Reaction Monitoring

Chromatographic techniques are fundamental for assessing the purity of this compound and for monitoring the progress of reactions in which it is involved.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the standard method for determining the purity of this compound. sigmaaldrich.com A C18 column is typically used with a gradient of water and acetonitrile, both containing a small amount of an ion-pairing agent like trifluoroacetic acid (TFA). nih.gov The purity is determined by integrating the area of the main peak in the chromatogram, with high-purity samples exhibiting a purity level of ≥98%. sigmaaldrich.com HPLC is also used to monitor the progress of coupling and deprotection reactions in solid-phase peptide synthesis (SPPS), allowing for the optimization of reaction times and conditions. royalsocietypublishing.orgnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of HPLC with the detection capabilities of mass spectrometry. This hyphenated technique is invaluable for reaction monitoring in research applications. royalsocietypublishing.orgchemrxiv.org As a reaction mixture is separated by the HPLC component, the mass spectrometer provides real-time molecular weight information for each eluting peak. This allows for the unambiguous identification of starting materials, intermediates, products, and by-products in a single analysis, providing a comprehensive picture of the reaction progress. nih.gov

Table 3: Typical HPLC Conditions for Purity Analysis of this compound

| Parameter | Condition |

| Column | C18, e.g., 4.6 x 250 mm, 5 µm |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | Linear gradient of Mobile Phase B |

| Flow Rate | ~1.0 mL/min |

| Detection | UV at 220 nm and 254 nm |

| Purity Specification | ≥98.0% (area %) sigmaaldrich.com |

Chiral Analysis for Confirming Stereochemical Integrity

Ensuring the stereochemical integrity of the D-ornithine moiety is critical, as racemization can lead to the formation of undesired diastereomeric peptides with potentially altered biological activity.

Chiral HPLC: Chiral HPLC is the most direct method for confirming the enantiomeric purity of this compound. This technique utilizes a chiral stationary phase (CSP) that can differentiate between the D- and L-enantiomers. phenomenex.com Polysaccharide-based CSPs are often effective for the separation of N-protected amino acids. phenomenex.comsigmaaldrich.com By analyzing the sample on a chiral column, it is possible to quantify the amount of the L-enantiomer present, thus confirming that the stereochemical integrity of the D-ornithine has been maintained during synthesis and purification. An enantiomeric purity of ≥99.0% is often required for use in peptide synthesis. sigmaaldrich.com

Derivatization with a Chiral Reagent: An alternative approach involves derivatizing the amino acid with a chiral reagent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide), to form diastereomers. These diastereomers can then be separated and quantified using standard reversed-phase HPLC.

Computational Chemistry and Molecular Modeling Studies

Conformational Analysis of Fmoc-D-Orn(Ivdde)-OH and its Derivatives

No dedicated conformational analysis studies for this compound have been identified in the public domain. Such an analysis would be crucial for understanding its behavior during peptide synthesis.

A theoretical conformational analysis would typically involve quantum chemical calculations, such as Density Functional Theory (DFT), to determine the stable, low-energy conformations of the molecule. researchgate.netacs.org Key areas of investigation would include:

Rotational Barriers: Analysis of the torsional angles around the key single bonds, including the D-ornithine backbone (φ, ψ angles) and the side chain, which includes the bulky and flexible ivDde group.

Intramolecular Interactions: Identification of non-covalent interactions, such as hydrogen bonds or steric repulsions between the fluorenylmethyloxycarbonyl (Fmoc) group, the D-ornithine side chain, and the ivDde moiety, that dictate the molecule's preferred shape. nih.gov

Influence of Chirality: The D-configuration of the alpha-carbon inherently influences the conformational landscape, often leading to different turn propensities in a peptide chain compared to its L-counterpart. nih.govmdpi.com

Without specific studies, it can only be hypothesized that the bulky nature of both the Fmoc and ivDde groups would significantly restrict the conformational freedom of the D-ornithine residue. mdpi.com The interplay between the aromatic Fmoc group and the cyclohexyl-based ivDde group would likely lead to a set of well-defined, sterically-hindered conformations.

Table 1: Hypothetical Parameters for Conformational Analysis of this compound

| Parameter | Description | Typical Computational Method | Expected Outcome for this compound |

| Dihedral Angles (φ, ψ, χ) | Backbone and side-chain torsion angles defining the molecule's 3D structure. | DFT, Molecular Mechanics | Restricted ranges due to steric hindrance from Fmoc and ivDde groups. |

| Energy Minima | Identification of the most stable, low-energy conformations. | Geometry Optimization (DFT) | A limited number of stable conformers. |

| Rotational Energy Profile | Energy required to rotate around specific bonds. | Potential Energy Surface Scan | High energy barriers for rotation around bonds connecting bulky groups. |

| Intramolecular H-bonds | Non-covalent bonds that stabilize specific conformations. | NCI (Non-Covalent Interaction) Plot | Possible interactions involving the carboxyl, amine, and carbonyl groups. |

Note: This table is illustrative and based on general principles of conformational analysis, as no specific data exists for this compound.

Molecular Docking and Dynamics Simulations related to its Incorporation into Complex Architectures

No molecular docking or specific molecular dynamics (MD) simulation studies detailing the incorporation of this compound into peptide architectures were found.

MD simulations are a powerful tool for understanding the dynamic behavior of molecules over time. acs.orgnih.gov If such studies were conducted, they would provide insight into:

Solvation Effects: How the molecule interacts with different solvents used in peptide synthesis, which can influence its conformation and reactivity.

Resin-Bound Dynamics: Simulating the this compound molecule attached to a solid support (e.g., resin) to understand how this anchoring affects its flexibility and availability for coupling reactions.

Peptide Chain Integration: MD simulations of a growing peptide chain containing a D-Orn(Ivdde) residue could reveal how this bulky, non-natural amino acid influences the secondary structure (e.g., helices, sheets) of the peptide. nih.govrsc.org The presence of a D-amino acid can disrupt or, in some cases, stabilize specific secondary structures like β-turns. amidetech.com

Molecular docking, in this context, would be less about receptor-ligand binding and more about modeling the approach of a second amino acid for peptide bond formation, assessing the steric hindrance presented by the Fmoc and ivDde groups.

Prediction of Reactivity and Selectivity in Novel Synthetic Pathways

There is no literature available that uses computational methods to predict the reactivity and selectivity of this compound in novel synthetic pathways.

Computational models, particularly those based on quantum mechanics, can be employed to predict chemical reactivity. arxiv.org For this compound, key areas for computational investigation would include:

Fmoc Deprotection: Modeling the reaction mechanism of Fmoc group removal by piperidine (B6355638) to understand the reaction kinetics and potential side reactions. DFT calculations could elucidate the transition state of this reaction. researchgate.netnih.gov

ivDde Cleavage: The selectivity of ivDde group removal is its key feature. It is stable to the piperidine used for Fmoc removal but is cleaved by hydrazine (B178648). iris-biotech.de Computational studies could model the reaction pathway of hydrazine-mediated cleavage to predict its efficiency and identify any potential for premature cleavage under standard SPPS conditions. While the robustness of ivDde is known experimentally, computational analysis could provide a deeper mechanistic understanding. iris-biotech.de

Coupling Efficiency: Predicting the success of the coupling reaction between the carboxyl group of this compound and the free amine of a resin-bound peptide. This would involve calculating the activation energy and assessing how the bulky protecting groups sterically hinder the reaction.

Emerging Research Directions and Future Challenges

Integration into Automated Chemical Synthesis Platforms and High-Throughput Methodologies

The evolution of automated solid-phase peptide synthesis (SPPS) has revolutionized the production of peptides, enabling faster and more reliable assembly of complex sequences. biosynth.com Building blocks like Fmoc-D-Orn(Ivdde)-OH are integral to these modern platforms, which include advanced microwave-assisted synthesizers that accelerate coupling and deprotection steps. kohan.com.twmerel.si The defined chemical properties of such reagents are essential for the precision and reproducibility required in automated protocols. researchgate.net

The future of peptide synthesis lies in increasing throughput and complexity. Automated platforms are now routinely used to generate large libraries of peptides for drug screening and materials science research. biosynth.com The orthogonality of the ivDde group is particularly advantageous in this context. Automated synthesizers can be programmed to perform the standard Fmoc-SPPS cycles and then, at a specific point in the sequence, introduce a unique step for the selective deprotection of the ornithine side chain using a separate reagent line (e.g., for hydrazine). kohan.com.twresearchgate.net This allows for the automated, on-resin synthesis of branched, cyclic, or conjugated peptides, which would be exceedingly laborious to produce manually. merel.sinih.gov

Challenges in this area involve optimizing on-resin modification steps within an automated framework. Ensuring complete ivDde deprotection and subsequent coupling on the ornithine side chain without compromising the integrity of the peptide-resin requires robust protocols. Future research will focus on developing novel resins, linker systems, and real-time monitoring techniques that are fully compatible with the multi-step processes required for synthesizing highly complex, modified peptides in a high-throughput and automated fashion.

Expansion into Material Science and Nanotechnology through Precisely Controlled Chemical Conjugation

Peptides are increasingly recognized as versatile building blocks for advanced materials and nanotechnology applications due to their inherent biocompatibility and capacity for molecular recognition and self-assembly. nih.govrsc.org The ability to perform precise chemical modifications is fundamental to this field, and this is where this compound and its analogs become powerful tools.

The selective deprotection of the ivDde group on the ornithine side chain provides a unique chemical handle for the covalent attachment of other molecules. nih.gov This strategy is being explored to create sophisticated biomaterials with tailored functions. For example, lipids can be conjugated to the ornithine side chain to produce peptide amphiphiles, which can self-assemble into micelles or other nanostructures for drug delivery applications. rsc.org Similarly, polymers like polyethylene (B3416737) glycol (PEG) can be attached to improve the pharmacokinetic properties of therapeutic peptides. Fluorescent dyes can be conjugated for use in diagnostic imaging, or the side chain can serve as an anchor point to immobilize the peptide onto a surface, creating functionalized biomaterials. iris-biotech.de

The future in this area involves using this precise control to build increasingly complex, hierarchical structures. By incorporating multiple ornithine residues with different, mutually orthogonal protecting groups, researchers can create specific patterns of functionalization along a peptide backbone. This could lead to the development of novel peptide-based hydrogels, biosensors, and nanoreactors with precisely engineered properties and functionalities. nih.gov The use of D-ornithine also contributes to the stability of these materials against enzymatic degradation, a critical factor for in-vivo applications.

Addressing Stereochemical Control and Epimerization in the Synthesis of Complex Derivatives

A persistent challenge in peptide synthesis is maintaining the stereochemical integrity of the constituent amino acids. researchgate.netmdpi.com Epimerization, the loss of chiral purity at the α-carbon, is a significant risk, particularly during the activation of the carboxylic acid for the coupling reaction. bachem.comrsc.org While this compound provides a D-configured building block, preventing its unintended conversion to the L-isomer during synthesis is critical for the final peptide's structure and biological activity.

The primary mechanism for racemization involves the formation of a planar 5(4H)-oxazolone intermediate, a process often catalyzed by base. bachem.comrsc.org The choice of coupling reagents, bases, and reaction conditions is therefore paramount. High-efficiency uronium/aminium-based reagents like HATU and HBTU require a tertiary base (e.g., DIPEA) to function, which increases the risk of epimerization. bachem.compeptide.com A key area of research is the development and application of coupling methods that minimize this risk. This includes using carbodiimides like DIC in combination with additives such as HOBt, or more effectively, HOAt and OxymaPure, which suppress racemization by forming less reactive active esters. bachem.comamericanpeptidesociety.orgmesalabs.com The use of weaker bases, such as N-methylmorpholine (NMM) or 2,4,6-collidine, is also recommended over the more common DIPEA for sensitive couplings. mesalabs.com

Studies on ornithine-based PNA analogs have demonstrated that epimerization can be significantly reduced by carefully optimizing coupling conditions, for instance by using HATU with collidine as the base and employing a stepwise addition protocol. rsc.org Future challenges lie in developing novel, "racemization-free" coupling reagents and strategies that are effective even for sterically hindered couplings or aggregation-prone sequences, without compromising reaction speed or efficiency. rsc.org This is especially important for automated synthesis at elevated temperatures, where the risk of epimerization can increase. google.com

| Reagent Class | Examples | General Racemization Risk | Mitigation Strategy |

|---|---|---|---|

| Carbodiimides | DCC, DIC | Low to Moderate | Use with additives like HOBt, HOAt, or OxymaPure; minimize use of base. bachem.compeptide.com |

| Aminium/Uronium | HBTU, TBTU, HATU | Moderate to High | Requires base; risk reduced by using weaker bases (e.g., collidine) and avoiding long pre-activation times. bachem.commesalabs.com |

| Phosphonium | BOP, PyBOP | Moderate | Requires base; BOP produces a carcinogenic byproduct. peptide.com |

| Immonium/Uronium (Oxime-based) | COMU | Low | Incorporates OxymaPure in its structure, leading to superior racemization suppression. mesalabs.com |

Q & A

Q. What is the role of the ivDde protecting group in Fmoc-D-Orn(Ivdde)-OH during solid-phase peptide synthesis (SPPS)?

The ivDde (4,4-dimethyl-2,6-dioxocyclohexylidene-3-methyl) group serves as an orthogonal protecting group for the side-chain amine of ornithine. It enables selective deprotection under mild hydrazine conditions (2–10% in DMF) while remaining stable to Fmoc removal (piperidine) and acidic cleavage (TFA). This allows sequential modifications, such as site-specific conjugation or cyclization, without disrupting other residues .

Q. How should this compound be stored to maintain stability during long-term projects?

Q. What analytical methods validate the purity and identity of this compound before use?

- HPLC : Assess purity using a C18 column with UV detection at 220 nm.

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., observed [M+H]+ = 574.718).

- NMR : Verify structural integrity (e.g., characteristic Fmoc aromatic signals at δ 7.3–7.8 ppm). Cross-reference with pharmacopeial standards for traceability .

Advanced Research Questions

Q. How can researchers design experiments for orthogonal ivDde deprotection in branched peptide synthesis?

Synthesize the peptide backbone : Incorporate this compound at the desired branching site.

Deprotect ivDde : Treat with 2–10% hydrazine/DMF (1–2 hours, RT). Monitor progress via UV absorbance at 290 nm (ivDde hydrolysis releases a UV-active byproduct).

Conjugate functional groups : React the exposed amine with PEG, biotin, or fluorescent tags. Validate via MALDI-TOF MS to confirm site-specific modification .

Q. How to resolve contradictions between predicted and observed ivDde deprotection efficiency?

- Low hydrazine reactivity : Increase hydrazine concentration to 10% or extend reaction time (up to 4 hours).

- Side reactions : Use fresh hydrazine and minimize exposure to light/heat. Verify side-chain integrity post-deprotection via LC-MS.

- UV monitoring failure : Ensure calibration at 290 nm and validate hydrazine activity with control peptides .

Q. How to prevent premature ivDde deprotection during TFA-mediated resin cleavage?

The ivDde group is TFA-stable , but scavengers (e.g., triisopropylsilane) in cleavage cocktails may introduce side reactions. Use standard TFA/water (95:5) without scavengers. Post-cleavage, confirm ivDde retention via MS and re-protect if necessary for downstream modifications .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.